1-(Propane-2-sulfonyl)piperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylsulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-3-8(9)4-6-10/h7-8H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLGBMRXMCKQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610668 | |
| Record name | 1-(Propane-2-sulfonyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
783300-21-0 | |
| Record name | 1-(Propane-2-sulfonyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity Profiles of 1 Propane 2 Sulfonyl Piperidin 4 Amine
Reactions of the Piperidine (B6355638) Amine Moiety at C-4
The primary amino group at the C-4 position of the piperidine ring is a key site for derivatization, readily undergoing common amine reactions such as acylation, alkylation, and reductive amination.
N-Acylation: The C-4 amino group can be acylated using various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. researchgate.netarkat-usa.org This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of biologically active compounds. researchgate.netnih.gov The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, leading to the formation of an amide bond. arkat-usa.orgnih.gov For instance, reaction with acetyl chloride would yield N-(1-(isopropylsulfonyl)piperidin-4-yl)acetamide. The conditions for such reactions are typically mild, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. arkat-usa.org The use of ultrasound has also been reported to facilitate N-acylation of amines and sulfonamides, offering a green chemistry approach. orientjchem.org
N-Alkylation: The C-4 amine can also undergo N-alkylation with alkyl halides or other electrophiles. organic-chemistry.orggoogle.com This reaction introduces alkyl substituents onto the nitrogen atom, further diversifying the chemical space of accessible derivatives. The reaction proceeds via nucleophilic substitution, where the amine displaces a leaving group on the alkylating agent.
Reductive Amination: Reductive amination provides a versatile method for the synthesis of secondary and tertiary amines starting from the primary amine at C-4. organic-chemistry.orglibretexts.org This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its selectivity for the imine over the carbonyl starting material. libretexts.org For example, reaction with a ketone in the presence of a suitable reducing agent can yield a secondary amine derivative. google.com This method is widely applied in the synthesis of complex amines. organic-chemistry.orgorganic-chemistry.org
Transformations Involving the Sulfonyl Group
The propane-2-sulfonyl group attached to the piperidine nitrogen is generally stable but can be cleaved under specific conditions, a process often referred to as N-desulfonylation. This reaction is significant as the sulfonyl group is often used as a protecting group for amines.
Cleavage of the Sulfonyl Group: The removal of N-sulfonyl groups, particularly arenesulfonyl groups like the tosyl group, has been extensively studied. organic-chemistry.org While the isopropylsulfonyl group is an alkylsulfonyl group, the principles of cleavage can be similar. Deprotection of N-sulfonylated secondary amines can be achieved using strong reducing agents. google.com For example, reaction with sodium in liquid ammonia (B1221849) is a classic method for this transformation. google.com Other methods involve the use of strong acids at elevated temperatures, though these conditions can be harsh and may not be compatible with other functional groups in the molecule. google.com Milder conditions for the deprotection of N-tosylamides have been developed, such as using samarium diiodide after activation of the sulfonamide. organic-chemistry.org The development of efficient and mild deprotection methods is crucial for the utility of sulfonamides in multi-step syntheses. google.comgoogle.com
Modifications and Derivatizations of the Piperidine Ring System Post-Formation
The piperidine ring of 1-(propane-2-sulfonyl)piperidin-4-amine can undergo various modifications after its initial formation, allowing for the introduction of substituents at different positions on the ring.
C-H Functionalization: Direct functionalization of C-H bonds on the piperidine ring represents an efficient strategy for creating substituted derivatives. nih.govacs.org The position of functionalization can often be controlled by the choice of catalyst and the nature of the N-substituent. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C-2, C-3, or C-4 positions of N-protected piperidines. nih.gov The electronic properties of the N-sulfonyl group can influence the reactivity and regioselectivity of these reactions. nih.gov For example, the electron-withdrawing nature of the sulfonyl group can deactivate the adjacent C-H bonds towards certain electrophilic reactions. nih.gov
Ring Cleavage: While the piperidine ring is generally stable, ring cleavage reactions can occur under specific conditions, particularly with activated pyridinium (B92312) salts. For example, N-methoxypyridinium salts have been shown to undergo ring cleavage upon reaction with amines. nih.gov However, such reactions are less common for saturated piperidine rings under normal conditions.
The synthesis of various substituted piperidines is a significant area of research due to their prevalence in pharmaceuticals. mdpi.comorganic-chemistry.orgyoutube.com The ability to functionalize the pre-existing piperidine core of this compound at both the C-4 amine and the ring itself provides a powerful platform for the generation of diverse molecular architectures for drug discovery and other applications. researchgate.netnih.govfederalregister.govebi.ac.ukoas.org
Structure Activity Relationship Sar Investigations of 1 Propane 2 Sulfonyl Piperidin 4 Amine Analogues
Influence of N-Substituents on Piperidine (B6355638) Bioactivity
The substituent attached to the piperidine nitrogen atom plays a pivotal role in determining the biological profile of the molecule. Modifications in this position can significantly alter binding affinity, selectivity, and metabolic stability.
The sulfonamide moiety is a critical component for the activity of many piperidine-based compounds. researchgate.net The nature of the R-group attached to the sulfonyl moiety (R-SO₂) can be systematically varied to probe interactions with target proteins and modulate activity. Studies on related scaffolds, such as (piperidinosulfonamidophenyl)pyrrolidin-2-ones, have shown that the sulfonamide group itself is essential for potent inhibitory activity against enzymes like AKR1C3. researchgate.net
Alterations to the isopropyl group of 1-(propane-2-sulfonyl)piperidin-4-amine can lead to significant changes in biological effects. Replacing small alkyl groups with larger, more complex aryl or heteroaryl moieties can introduce new binding interactions, such as pi-stacking or hydrogen bonding, potentially enhancing potency. For example, in a series of nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine sulfonamides, the nature of the substituent on the sulfonamide nitrogen was a key determinant of antimalarial activity. mdpi.com The general trend observed is that the size, electronics, and hydrogen bonding capacity of the sulfonyl group's substituent are key modulators of activity.
Table 1: Impact of N-Sulfonyl Group Variation on Bioactivity This table is illustrative, based on general principles from related compound series.
| R in R-SO₂-N-Piperidine | General Effect on Activity | Rationale |
|---|---|---|
| Isopropyl (Propane-2-sulfonyl) | Baseline Activity | The parent compound structure. achemblock.com |
| Methyl | Potentially reduced activity | Smaller group may lead to weaker hydrophobic interactions. |
| Cyclohexyl | Potentially increased activity | Larger lipophilic group may enhance binding in hydrophobic pockets. |
| Phenyl | Variable; potential for increased activity | Can introduce aromatic interactions (pi-stacking); electronics can be tuned with substituents. |
| 4-Chlorophenyl | Potentially increased activity | Halogen can form specific halogen bonds or alter electronic properties. nih.gov |
| Naphthyl | Potentially increased activity | Extended aromatic system allows for greater van der Waals and pi-stacking interactions. nih.gov |
Replacing the entire propane-2-sulfonyl group with other N-substituents, such as alkyl or acyl groups, drastically alters the chemical nature of the piperidine nitrogen. The sulfonamide is a strong electron-withdrawing group and a hydrogen bond acceptor, whereas simple alkyl groups are electron-donating and sterically bulky.
Studies on various piperidine scaffolds have demonstrated the profound impact of N-alkylation. In one study on sulfonamides bearing a piperidine nucleus, N-ethyl substitution was found to decrease the inhibitory potential against cholinesterase enzymes compared to the unsubstituted (N-H) analogues. researchgate.net In a separate series of 4-(2-aminoethyl)piperidine derivatives designed as σ₁ receptor ligands, the N-substituent was critical for affinity. A small N-methyl group resulted in very high σ₁ receptor affinity, while N-H or N-ethyl groups led to considerably lower affinity. nih.gov This highlights that optimal alkyl group size is highly dependent on the specific target's binding pocket topology. N-Acyl modifications, such as N-acetylation, introduce a planar amide bond and can also influence activity.
Table 2: Influence of N-Alkyl and Other Modifications on σ₁ Receptor Affinity (Data adapted from a series of 4-(2-aminoethyl)piperidine derivatives)
| Piperidine N-Substituent | σ₁ Receptor Affinity (Ki, nM) | Reference |
|---|---|---|
| -H | 36 ± 6 | nih.gov |
| -CH₃ (Methyl) | 1.9 ± 0.3 | nih.gov |
| -CH₂CH₃ (Ethyl) | 114 ± 14 | nih.gov |
| -Tosyl | 41 ± 1 | nih.gov |
Impact of Substitutions on the Piperidine Ring Carbons, Particularly C-4
Modifications to the carbon framework of the piperidine ring offer another avenue to modulate biological activity. The C-4 position, bearing the key amine functional group in the parent structure, is a primary site for modification. Altering the basicity, nucleophilicity, or steric bulk of this amine can tune its ability to form salt bridges or hydrogen bonds with a biological target.
Beyond the amine, introducing other substituents onto the piperidine ring can influence the molecule's conformation and introduce new interactions. Research has shown that site-selective functionalization at the C-2, C-3, or C-4 positions of the piperidine ring is achievable and can be used to generate diverse analogues. nih.govnih.gov For instance, the introduction of a methyl group at the C-4 position of a different piperidine series was found to be a key element for activity. nih.gov In other cases, enantioselective synthesis of C-4 substituted piperidines has been a critical strategy in developing potent therapeutic agents. nih.gov The stereochemistry of these substituents is often crucial; for example, cis-configured 2,4-disubstituted piperidines can be selectively synthesized and may exhibit different biological profiles than their trans counterparts. mdpi.com
Conformational Analysis and its Correlation with Structure-Activity Relationships
The three-dimensional shape of a molecule is intrinsically linked to its biological function. Piperidine rings typically adopt a low-energy chair conformation, but this can be influenced by bulky substituents. The large propane-2-sulfonyl group on the nitrogen can create a steric and electronic environment that influences the ring's conformational preference and the orientation of other substituents.
X-ray crystallography and computational modeling are powerful tools for understanding these conformational effects. nih.govnih.gov Studies on related sulfonyl-containing heterocycles have revealed that restricted conformations can directly impact affinity for a biological target. nih.gov For example, an intramolecular S-O interaction was discovered in one factor Xa inhibitor, which stabilized a specific conformer and was proposed to enhance its binding affinity. nih.gov Similarly, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, X-ray analysis showed that different molecular conformations of the benzothiazine nucleus led to distinct analgesic and anti-inflammatory activity profiles. mdpi.com
Theoretical and Computational Chemistry Studies on 1 Propane 2 Sulfonyl Piperidin 4 Amine and Its Analogues
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 1-(propane-2-sulfonyl)piperidin-4-amine or its analogues, might interact with a biological target, typically a protein.
Research on analogues, such as piperidine-linked aminopyrimidines, has demonstrated the utility of molecular docking in designing potent inhibitors. For instance, in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors, docking studies were used to refine the design of piperidin-4-yl-aminopyrimidine derivatives, leading to compounds with significantly improved antiviral activity. nih.gov These studies help to visualize and analyze the interactions between the ligand and the amino acid residues in the active site of the enzyme. nih.gov
Similarly, molecular docking has been a key tool in the discovery of sulfonylurea derivatives as potential inhibitors of human carbonic anhydrase II (CAII). nih.gov In these studies, the binding modes of the compounds were predicted, and the interactions with the active site residues were analyzed to explain their inhibitory activity. nih.gov For example, studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as carbonic anhydrase inhibitors have used molecular docking to confirm that these compounds fit well within the active site of various CA isoforms. nih.gov
In the context of developing dual inhibitors, such as those targeting butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (p38α MAPK), molecular docking has been instrumental. acs.org By modeling the binding of piperidine-containing ligands to both enzymes, researchers can optimize the scaffold to achieve balanced activity against multiple targets. acs.org
The insights gained from these docking studies are crucial for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity for a specific target.
Table 1: Examples of Molecular Docking Studies on Analogues
| Compound Class | Target Protein | Key Findings |
| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase | Fusion of pharmacophore templates led to potent inhibitors with nanomolar efficacy. nih.gov |
| Sulfonylurea derivatives | Human Carbonic Anhydrase II (CAII) | Compounds with isopropyl and other groups showed a good fit in the CAII active site, correlating with inhibitory activity. nih.gov |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Human Carbonic Anhydrase (hCA) I, II, IX, XII | Docking confirmed stable binding within the active site, explaining the observed inhibitory potency and selectivity. nih.gov |
| Piperidine-containing hybrids | Butyrylcholinesterase (BChE) and p38α MAPK | Structure-based design led to dual inhibitors with balanced activity against both targets. acs.org |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide a deeper understanding of molecular structure, stability, and reactivity.
For analogues like aryl sulfonyl piperazine (B1678402) derivatives, DFT calculations using the B3LYP method have been used to study their optimized molecular structure and electronic features. researchgate.netjddtonline.info Such studies can determine the distribution of electron density, identify the most reactive sites in the molecule through molecular electrostatic potential (MEP) analysis, and analyze the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netjddtonline.info The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.netjddtonline.info
In studies of sulfonamide-substituted silatranes, DFT calculations have been used to understand the nature of intramolecular bonds, such as the N→Si dative bond, and intermolecular interactions. mdpi.com These calculations can also predict vibrational frequencies (FTIR spectroscopy) and analyze the distribution of electron density using methods like Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com
Furthermore, quantum chemical calculations are valuable for studying the properties of molecules in different environments, such as in the gas phase versus a polar medium, which can influence bond lengths and strengths. mdpi.com This level of detailed electronic structure analysis is essential for understanding the intrinsic properties of this compound and its analogues.
Table 2: Quantum Chemical Calculation Methods and Applications for Analogues
| Compound Class | Computational Method | Key Parameters Investigated |
| Aryl sulfonyl piperazine derivatives | DFT (B3LYP/6-31G(d,p)) | Molecular structure, molecular electrostatic potential (MEP), HOMO-LUMO energy gap, global reactivity parameters. researchgate.netjddtonline.info |
| Sulfonamide-substituted silatranes | DFT | Supramolecular structure, intramolecular and intermolecular hydrogen bonds, electron density distribution, vibrational frequencies. mdpi.com |
| Piperazine derivatives | DFT (B3LYP-D, WB97XD) | Molecular geometry, intra- and intermolecular interactions, electronic exchanges (NBO analysis), Hirshfeld surface analysis. jksus.org |
Conformational Analysis via Computational Methods
The three-dimensional shape of a molecule, or its conformation, is critical for its biological activity. Computational methods are widely used to explore the conformational landscape of flexible molecules like those containing a piperidine (B6355638) ring.
For instance, in the study of conformationally constrained analogues of a piperidinyl-pyrazole carboxamide, computational analysis was used to determine the energy barriers for the rotation of aryl rings. nih.gov This information is vital for understanding how structural modifications can lock a molecule into a specific conformation that may be more or less optimal for receptor binding. nih.gov
In another example, the conformational properties of methoxy (B1213986) naphthyl substituted cyclopenta[d]pyrimidine compounds were studied using a combination of computational modeling (Maestro in Schrödinger) and experimental techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov This dual approach allows for the validation of computationally predicted low-energy conformations with those observed in solution. nih.gov The study revealed that differences in the 3-D conformational shape directly impacted the compounds' potency as microtubule targeting agents. nih.gov
These studies underscore the importance of conformational analysis in establishing structure-activity relationships (SAR). By understanding the preferred conformations of this compound and its analogues, researchers can design molecules with improved biological profiles.
Table 3: Computational Conformational Analysis of Analogues
| Compound Class | Method | Key Findings |
| Piperidinyl-pyrazole carboxamide analogues | Computational Analysis | Determined a high energy barrier for aryl ring rotation, indicating that constraining the conformation affected receptor affinity. nih.gov |
| Methoxy naphthyl substituted cyclopenta[d]pyrimidines | Maestro (Schrödinger), NOESY | Revealed that rotational flexibility and conformational dissimilarity significantly influenced biological activity. nih.gov |
Prediction of Binding Modes and Pharmacophore Development
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Computational methods are essential for developing and refining pharmacophore models.
For piperidine/piperazine-based compounds targeting sigma receptors, pharmacophore models have been developed that typically consist of hydrophobic pockets linked by a central basic core. nih.gov Molecular modeling studies on these compounds helped to elucidate their binding modes, showing how the piperidine nitrogen atom acts as a positive ionizable group and how other parts of the molecule occupy hydrophobic binding pockets. nih.gov These models provide a rationale for the observed binding affinities and guide the design of new ligands with improved properties. nih.gov
In the discovery of piperidin-4-yl-aminopyrimidine derivatives as HIV-1 inhibitors, the design strategy involved fusing pharmacophore templates from known inhibitors. nih.gov This approach, guided by computational insights, led to the development of a new series of compounds with enhanced potency. nih.gov
By analyzing the binding modes of a series of active compounds, a common pharmacophore can be identified. This pharmacophore model then serves as a template for virtual screening of compound libraries to find new potential ligands or for the de novo design of novel molecules with the desired biological activity.
Table 4: Pharmacophore Modeling of Piperidine Analogues
| Compound Class | Target | Pharmacophore Features |
| Piperidine/piperazine-based compounds | Sigma-1 Receptor (S1R) | Two hydrophobic pockets, a central positive ionizable group (piperidine nitrogen). nih.gov |
| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase | Fusion of templates from etravirine-VRX-480773 hybrids and piperidine-linked aminopyrimidines. nih.gov |
Biochemical Target Identification and Mechanistic Studies in Vitro of 1 Propane 2 Sulfonyl Piperidin 4 Amine Analogues
In Vitro Ligand Binding Assays and Affinity Determination
Ligand binding assays are fundamental in pharmacology for quantifying the affinity of a compound for a specific receptor or binding site. These assays, often utilizing radiolabeled or fluorescently tagged ligands, provide critical data on the potency and selectivity of potential drug candidates.
Radioligand binding assays are a gold-standard method for measuring the affinity of a ligand for its target receptor due to their high sensitivity and robustness. giffordbioscience.comsygnaturediscovery.com These assays involve the use of a radioactive isotope-labeled compound (radioligand) that binds to the receptor of interest. The affinity of a novel, unlabeled compound is determined by its ability to compete with and displace the radioligand from the receptor. This competition allows for the calculation of the inhibitor constant (Kᵢ), a measure of the compound's binding affinity. giffordbioscience.com
Studies on various piperidine-based derivatives have utilized this technique to determine their binding characteristics at different receptors. For example, a series of arylalkylsulfonyl piperidine (B6355638) derivatives were evaluated for their affinity to sigma (σ) receptors. In these studies, radioligand binding assays with guinea pig brain membranes were used to determine the Kᵢ values. One such compound, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, demonstrated a high affinity and selectivity for the σ₁ receptor, with a Kᵢ value of 0.96 nM. nih.gov Similarly, other studies on 3,3-dimethylpiperidine (B75641) derivatives have employed radioligand binding to assess their affinity for σ₁ and σ₂ receptors, identifying compounds with nanomolar affinity. nih.gov
As an alternative to radioisotopes, fluorescent ligand binding assays offer a safer method for determining ligand-receptor interactions. bmglabtech.com These assays can be performed in various formats, including fluorescence polarization (FP), which measures the change in the tumbling rate of a small fluorescently labeled ligand when it binds to a larger protein target. sygnaturediscovery.com Another approach involves quantifying the binding of a fluorescent ligand to receptors on live cells, which can be measured using high-throughput plate readers. bmglabtech.com
For certain piperidine-containing compounds, fluorescence-based techniques have been employed. For instance, the interaction of piperine (B192125) (1-piperoylpiperidine) with double-stranded DNA has been quantified using a fluorescent dye that intercalates with DNA, emitting a signal proportional to the amount of DNA present. acs.org In the context of enzyme inhibition, a patent for acyl piperidine inhibitors of soluble epoxide hydrolase (sEH) describes a method for monitoring enzyme activity by detecting changes in the intrinsic fluorescence of tryptophan residues within the enzyme's catalytic site upon ligand binding. google.comgoogle.com These methods provide valuable insights into the binding mechanisms and affinities of test compounds without the need for radioactivity.
Enzymatic Inhibition Studies
The 1-(propane-2-sulfonyl)piperidin-4-amine scaffold and its analogues have been explored as inhibitors of several key enzyme families implicated in various diseases.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. While specific data on this compound analogues as inhibitors of ALK, JAK, or ROS1 is not prominent in the reviewed literature, structurally related 4-aminopiperidine (B84694) derivatives have been successfully developed as potent protein kinase inhibitors.
For example, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were designed as inhibitors of Protein Kinase B (PKB, also known as Akt). nih.gov This kinase is a key component of signaling pathways that promote cell proliferation and survival. nih.gov Optimization of this series led to compounds with nanomolar potency against PKB and high selectivity over the related PKA kinase. Although these compounds feature a different substituent on the piperidine nitrogen (a pyrrolopyrimidine instead of a sulfonyl group), the studies demonstrate that the 4-aminopiperidine core can be incorporated into highly potent and selective kinase inhibitors. nih.gov The inhibitory activity of these analogues was determined using radiometric filter binding assays. nih.gov
Table 1: Inhibition of PKBβ and PKA by selected 4-aminopiperidine analogues Data sourced from a study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov
| Compound Number | R Substituent | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (Fold) |
| 2 | 4-Cl | 6.0 | 168 | 28 |
| 10 | 4-tBu | 27 | 3400 | 126 |
| 12 | 2,4-Cl₂ | 8.5 | 1300 | 153 |
| 14 | 2,6-Cl₂ | 20 | 3300 | 165 |
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms. nih.gov Inhibition of sEH is therefore considered a promising therapeutic strategy for treating hypertension and inflammatory diseases. nih.govfao.org The piperidine scaffold has been extensively used in the design of potent sEH inhibitors.
Structure-activity relationship (SAR) studies have led to the development of piperidine-derived ureas and amides with potent sEH inhibitory activity. For instance, N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea (B33335) was identified as a potent inhibitor of human sEH with a half-maximal inhibitory concentration (IC₅₀) of 7.0 nM. nih.gov Further studies on 2-(piperidin-4-yl)acetamides also yielded potent sEH inhibitors, demonstrating the versatility of the piperidine core in targeting this enzyme. escholarship.org These studies highlight that modifications at the piperidine nitrogen are crucial for achieving high potency.
Table 2: sEH Inhibition by Piperidine-Derived Urea Analogues Data sourced from a study on conformationally restricted inhibitors of soluble epoxide hydrolase. nih.gov
| Compound | R Group on Piperidine Nitrogen | IC₅₀ (nM) for human sEH |
| 5a | Acetyl | 7.0 |
| 5b | Propionyl | 1.1 |
| 5c | Isobutyryl | 1.8 |
| 5d | Cyclopropanecarbonyl | 1.3 |
The main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2, is an essential enzyme for the viral life cycle, as it cleaves viral polyproteins to produce functional non-structural proteins. nih.govscienceopen.commdpi.com This makes Mpro a prime target for the development of antiviral drugs. nih.govresearchgate.net The active site of Mpro contains a catalytic dyad of cysteine (Cys145) and histidine (His41). nih.gov Many inhibitors are designed to form a covalent bond with the catalytic cysteine, thereby inactivating the enzyme. scienceopen.com
While specific data for this compound analogues as Mpro inhibitors were not found, other piperidine and piperazine (B1678402) derivatives have been investigated. For example, potent non-covalent, non-peptide Mpro inhibitors featuring a 1,2,4-trisubstituted piperazine scaffold have been discovered. researchgate.net These findings suggest that heterocyclic scaffolds like piperidine can be accommodated within the active site of Mpro, although the specific structural requirements for potent inhibition by a sulfonyl-piperidine derivative would require dedicated investigation.
Mechanistic Insights from In Vitro Biochemical Assays of this compound Analogues
In the realm of drug discovery and development, understanding the precise molecular interactions between a compound and its biological target is paramount. For analogues of this compound, a series of in vitro biochemical assays have been instrumental in elucidating their mechanisms of action. These studies have primarily focused on a class of related compounds, 4-aminopiperidine derivatives, which have shown significant potential as inhibitors of various protein kinases.
Notably, research into 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has provided a wealth of information on their inhibitory activity against Protein Kinase B (PKB, also known as Akt). acs.org These analogues have been identified as ATP-competitive inhibitors, meaning they vie with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. This competitive inhibition is a key mechanistic insight, suggesting that these compounds can effectively block the kinase's ability to phosphorylate its downstream substrates.
The inhibitory potency of these analogues has been quantified through radiometric filter binding assays, which measure the incorporation of radiolabeled phosphate (B84403) from ATP into a substrate peptide. acs.org These assays have demonstrated that specific substitutions on the piperidine scaffold can lead to nanomolar inhibitory concentrations (IC50) against PKB. acs.org Furthermore, these assays have been crucial in determining the selectivity of these compounds, comparing their inhibitory activity against PKB with that against other closely related kinases, such as Protein Kinase A (PKA). acs.org
Another important aspect of the in vitro characterization of these analogues is the investigation of their impact on the broader kinome. For instance, dual inhibitors of butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK) that incorporate a piperidine moiety have been assessed for their selectivity using comprehensive kinase screening panels like the KINOMEscan assay. This allows for the identification of off-target effects and confirms the intended target engagement of the compounds.
Target Phosphorylation Modulation and Signaling Pathway Analysis
The ultimate goal of a kinase inhibitor is to modulate the phosphorylation of its target and, consequently, the downstream signaling pathway. For analogues of this compound that target PKB, their efficacy has been demonstrated by their ability to inhibit the phosphorylation of key downstream effectors in the PI3K-PKB-mTOR pathway. acs.org This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Cellular assays have shown that representative compounds from the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series can effectively modulate biomarkers of signaling through the PKB pathway. acs.org This indicates that the in vitro enzymatic inhibition translates to a functional effect within a cellular context.
Similarly, for dual BChE and p38α MAPK inhibitors, the modulation of signaling pathways has been a key area of investigation. These compounds have been shown to affect the cholinergic anti-inflammatory signaling pathway, which plays a role in reducing the production of reactive oxygen species and the release of inflammatory cytokines.
The table below presents the inhibitory activity of a selection of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine analogues against PKBβ and PKA, highlighting their selectivity.
| Compound No. | R Substituent | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity for PKB vs. PKA (fold) |
|---|---|---|---|---|
| 2 | 4-Cl | 6.0 (±1.5) | 168 (±36) | 28 |
| 12 | 2,4-Cl2 | 8.5 (7, 10) | 1300 (1300, 1300) | 153 |
| 14 | 2,6-Cl2 | 20 | 3300 | 165 |
| 10 | 4-tBu | 27 (±18) | 3400 (3200, 3600) | 126 |
Protein-Ligand Complex Characterization through Structural Biology (e.g., X-ray crystallography)
Structural biology, particularly X-ray crystallography, has been indispensable in providing a detailed, atomic-level understanding of how analogues of this compound interact with their protein targets. acs.org Crystal structures of these inhibitors in complex with their respective kinases have revealed the precise binding modes and the key molecular interactions that govern their potency and selectivity.
For the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series of PKB inhibitors, X-ray crystallography has shown that the inhibitor binds in a manner very similar to the parent compound. acs.org The 4-amino group of the piperidine ring forms crucial interactions with specific amino acid residues in the kinase's active site, namely Glu236 and the backbone carbonyl of Glu279. acs.org The crystal structure also revealed that the 4-chlorophenyl group is situated within a lipophilic pocket in the P-loop of the kinase. acs.org A particularly important finding from the structural analysis was the observation of a favorable close contact between the basic amino group of the inhibitor and the sulfur atom of Met282 in PKB, an interaction that is absent in the closely related PKA. acs.org This structural insight provides a clear rationale for the observed selectivity of these compounds for PKB over PKA. acs.org
In the case of dual BChE and p38α MAPK inhibitors containing a piperidine moiety, X-ray crystallography has also been employed to elucidate their binding modes within the active site of human BChE. These structural studies have been critical for understanding how these compounds can simultaneously inhibit two distinct enzyme targets and have guided the structure-based design of more potent and selective dual inhibitors.
The table below summarizes the key interactions observed in the X-ray crystal structure of an analogue bound to PKBβ.
| Inhibitor Moiety | Interacting Residue in PKBβ | Type of Interaction |
|---|---|---|
| 4-Amino group | Glu236, Glu279 (backbone C=O) | Hydrogen bonding |
| 4-Chlorophenyl ring | P-loop lipophilic pocket | Hydrophobic interaction |
| Basic amino group | Met282 (sulfur) | Favorable close contact |
Advanced Research Applications of 1 Propane 2 Sulfonyl Piperidin 4 Amine Derivatives
Design and Synthesis of Chemical Probes for Biological Systems
The development of chemical probes is a cornerstone of modern chemical biology, allowing for the interrogation of complex biological systems. Derivatives of 1-(propane-2-sulfonyl)piperidin-4-amine are well-suited for this purpose due to their modular nature, which allows for the systematic introduction of reporter groups, affinity tags, and photoreactive moieties.
The design of such probes often begins with a known bioactive derivative of the parent compound. The core structure, responsible for target engagement, is preserved while the primary amine or other positions on the piperidine (B6355638) ring are functionalized. For instance, the primary amine of this compound can be acylated or alkylated to introduce a linker attached to a fluorescent dye (e.g., fluorescein (B123965) or rhodamine) for visualization in cellular imaging experiments, or a biotin (B1667282) tag for affinity purification of target proteins.
A general synthetic strategy for creating such probes is outlined below:
Scheme 1: General Synthesis of a Fluorescently Labeled Probe
The utility of these probes is demonstrated in their application to study the localization and dynamics of their protein targets within living cells. For example, a fluorescently labeled derivative could be used in confocal microscopy to visualize the subcellular distribution of its target protein, providing insights into its biological function.
Table 1: Examples of Chemical Probes Derived from this compound
| Probe Name | Reporter Group | Application |
| Probe-F1 | Fluorescein | Cellular Imaging |
| Probe-B1 | Biotin | Affinity Purification |
| Probe-P1 | Benzophenone | Photo-crosslinking |
Development of Compound Libraries for High-Throughput Biological Screening
High-throughput screening (HTS) is a powerful tool in drug discovery for identifying hit compounds from large collections of small molecules. mdpi.com Compound libraries based on the this compound scaffold offer a strategic approach to exploring focused regions of chemical space. scispace.com The amenability of the parent compound to parallel synthesis techniques allows for the rapid generation of a large number of diverse derivatives.
The design of these libraries often employs a diversity-oriented synthesis approach, where different building blocks are systematically combined to maximize structural diversity. scispace.com For the this compound scaffold, diversity can be introduced at several points:
Acylation of the primary amine: A wide variety of carboxylic acids can be coupled to the primary amine to introduce different functional groups and explore structure-activity relationships.
Reductive amination: The primary amine can be reacted with a diverse set of aldehydes and ketones to generate secondary and tertiary amines.
Modification of the sulfonyl group: While more synthetically challenging, the isopropyl group of the sulfonyl moiety could be replaced with other alkyl or aryl groups to modulate the electronic and steric properties of the molecule.
These libraries can then be screened against a panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels, to identify novel modulators. nih.gov The hit compounds from these screens can then serve as starting points for lead optimization programs.
Table 2: Representative Diversity Points for a Compound Library
| Scaffold Position | R-Group | Number of Variants |
| Primary Amine (Acylation) | Aryl, Heteroaryl, Alkyl | >1000 |
| Primary Amine (Reductive Amination) | Substituted Benzyls, Alkyls | >500 |
| Sulfonyl Group | Cyclopropyl, Phenyl | >50 |
The data generated from HTS of these libraries can be analyzed to build structure-activity relationship (SAR) models, which can guide the design of next-generation compounds with improved potency and selectivity.
Contributions to Novel Synthetic Methodology Development
The unique chemical properties of this compound and its derivatives can also drive the development of novel synthetic methodologies. The piperidine ring system is a common motif in many natural products and pharmaceuticals, and new methods for its synthesis and functionalization are of significant interest to the synthetic chemistry community. mdpi.comdtic.mil
For example, the presence of the sulfonyl group can influence the reactivity of the piperidine ring, potentially enabling regioselective functionalization reactions that are not possible with simpler piperidine derivatives. Research in this area might focus on:
Catalytic C-H activation: Developing new transition-metal catalyzed reactions for the direct functionalization of the C-H bonds of the piperidine ring. This would provide a more efficient and atom-economical way to synthesize complex derivatives.
Asymmetric synthesis: Devising novel catalytic methods for the enantioselective synthesis of chiral derivatives of this compound. This is particularly important for drug discovery, as different enantiomers of a chiral drug can have vastly different biological activities.
Novel cyclization strategies: Utilizing the functional groups of this compound derivatives to develop new cascade reactions for the construction of complex polycyclic systems. dtic.mil
The insights gained from these methodological studies not only expand the toolbox of synthetic chemists but also facilitate the synthesis of more complex and diverse compound libraries for biological screening.
Table 3: Potential Areas of Synthetic Methodology Development
| Methodology | Potential Application |
| Palladium-catalyzed C-H arylation | Rapid synthesis of aryl-substituted piperidines |
| Rhodium-catalyzed asymmetric hydrogenation | Access to enantiopure piperidine derivatives |
| Gold-catalyzed cycloisomerization | Construction of novel fused heterocyclic systems |
Academic Review of Patent Literature for 1 Propane 2 Sulfonyl Piperidin 4 Amine and Its Structural Motifs
Analysis of Synthetic Routes Disclosed in Relevant Patents
The synthesis of 1-(propane-2-sulfonyl)piperidin-4-amine and its analogs, as gleaned from the patent literature, generally follows a convergent approach. The core strategy involves the coupling of a suitably protected piperidine (B6355638) precursor with a sulfonyl chloride derivative. While specific, step-by-step protocols for the named compound are not always explicitly detailed in the public-facing sections of patents, the general methodologies can be inferred from the provided examples and claims.
A common synthetic pathway commences with a protected 4-aminopiperidine (B84694) derivative. The protecting group on the amine is crucial to prevent side reactions during the subsequent sulfonation step. The protected piperidine is then reacted with propane-2-sulfonyl chloride in the presence of a base to yield the N-sulfonylated intermediate. The final step involves the deprotection of the 4-amino group to afford the target compound, this compound.
An alternative route involves the initial preparation of a piperidin-4-one, which can then be converted to the corresponding amine via reductive amination. googleapis.com This intermediate can subsequently be sulfonylated. For instance, patent EP3666757A1 describes processes for preparing piperidin-4-ones, which are highlighted as valuable intermediates for the synthesis of 4-aminopiperidine therapeutic compounds. googleapis.com
The table below outlines a generalized synthetic scheme based on the information available in the patent literature.
| Step | Description | Key Reagents and Conditions |
| 1 | Protection of 4-aminopiperidine | A suitable amine protecting group (e.g., Boc, Cbz) is introduced to the 4-amino position of piperidine. |
| 2 | Sulfonylation | The protected 4-aminopiperidine is reacted with propane-2-sulfonyl chloride in the presence of a base (e.g., triethylamine, pyridine) in an aprotic solvent. |
| 3 | Deprotection | The protecting group is removed from the 4-amino position to yield the final product. The conditions for this step depend on the protecting group used (e.g., acid for Boc, hydrogenation for Cbz). |
Exploration of Novel Structural Scaffolds and Chemical Space in Patent Claims
The patent literature reveals a significant exploration of the chemical space around the sulfonyl-piperidine-amine scaffold. Companies, notably Takeda Pharmaceutical Company, have filed patents covering a broad range of derivatives. These patents often claim compounds with variations at multiple positions of the core structure, aiming to optimize pharmacological properties.
Patent US10167273B2, for example, describes sulfonyl piperidine derivatives for treating prokineticin-mediated diseases. The claims in this patent cover a wide array of substituents on both the sulfonyl group and the piperidine ring, indicating a systematic effort to map the structure-activity relationship.
The novel structural scaffolds often incorporate diverse heterocyclic and aromatic moieties attached to the sulfonyl group or linked to the piperidine nitrogen. This expansion of the chemical space is intended to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. The table below summarizes some of the structural variations found in the patent claims.
| Variation | Description of Chemical Space Explored |
| Sulfonyl Group Substituent | A wide range of alkyl, aryl, and heteroaryl groups are attached to the sulfonyl moiety. This includes simple alkyl chains, substituted phenyl rings, and various five- and six-membered heterocycles. |
| Piperidine Ring Substitution | Substituents at various positions on the piperidine ring are explored. This can include alkyl groups, halogens, and other functional groups to modulate the physicochemical properties of the molecule. |
| Amine Substituent | While the primary focus is often on the primary amine, some patents explore secondary and tertiary amines at the 4-position, or the incorporation of this amine into a larger functional group. |
Patent Landscape of Sulfonyl-Piperidine-Amine Containing Bioactive Molecules in Research
The patent landscape for sulfonyl-piperidine-amine containing molecules is dominated by pharmaceutical companies investigating their potential as therapeutic agents. A significant portion of the recent patent activity is focused on their use as modulators of G-protein coupled receptors (GPCRs), such as the prokineticin receptors.
Takeda Pharmaceutical Company appears to be a major assignee in this area, with multiple patents and patent applications covering a vast chemical space of sulfonyl piperidine derivatives. Their research, as indicated in patents like US10308635B2, is directed towards the development of modulators for prokineticin receptors, with potential applications in a variety of diseases.
Beyond Takeda, other pharmaceutical and biotechnology companies are also active in this field, exploring similar scaffolds for different biological targets. The versatility of the sulfonyl-piperidine-amine motif allows for its application in diverse therapeutic areas, leading to a competitive and evolving patent landscape. The research focus often lies in identifying compounds with specific pharmacological profiles that can address unmet medical needs.
The following table lists some of the key patent assignees and the general therapeutic areas of interest for their sulfonyl-piperidine-amine related patents.
| Patent Assignee | General Therapeutic Area of Interest |
| Takeda Pharmaceutical Company | Prokineticin receptor modulators for various diseases. |
| Other Pharmaceutical Companies | Exploration of similar scaffolds for a range of biological targets and therapeutic indications. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(Propane-2-sulfonyl)piperidin-4-amine with high purity?
- Method : The compound can be synthesized via nucleophilic substitution, where piperidin-4-amine reacts with propane-2-sulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃). Post-synthesis purification involves recrystallization or column chromatography to isolate the sulfonylated product. Monitoring reaction progress via TLC and confirming purity through HPLC or melting point analysis is critical .
Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl moiety in this compound?
- Method : Use ¹H/¹³C NMR to identify proton environments and confirm sulfonyl attachment to the piperidine ring. IR spectroscopy (1650–1300 cm⁻¹ range) detects symmetric and asymmetric S=O stretching vibrations. Mass spectrometry (ESI-MS or HRMS) provides molecular weight validation, while elemental analysis confirms stoichiometry .
Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound?
- Method : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Collect diffraction data using a synchrotron or lab-based X-ray source. Refine the structure using SHELXL , ensuring proper handling of sulfonyl group geometry and hydrogen bonding networks. Validate thermal parameters and residual electron density maps .
Advanced Research Questions
Q. What mechanistic insights govern the oxidation kinetics of sulfonylated piperidines under alkaline conditions?
- Method : In permanganate oxidation studies (e.g., KMnO₄), track reaction rates via UV-Vis spectroscopy at 525 nm. Observe a first-order dependence on [Ru(III)] catalyst concentration and fractional-order dependence on [OH⁻]. Propose a radical-mediated mechanism using acrylonitrile as a radical scavenger, confirmed by polymerization inhibition .
Q. How does temperature influence the activation energy of reactions involving this compound?
- Method : Conduct kinetic experiments at varying temperatures (303–323 K). Calculate activation energy (Eₐ) via the Arrhenius equation (). Plot ln(k) vs. 1/T to derive Eₐ, which typically ranges 50–80 kJ/mol for sulfonamide derivatives. Compare with DFT-computed transition states .
Q. What role do transition metal catalysts like Ru(III) play in modulating reaction pathways for this compound?
- Method : Ru(III) chloride acts as a redox mediator, forming a [Ru(H₂O)₆]³⁺ complex that stabilizes intermediates. Use stopped-flow techniques to monitor rapid equilibria. Kinetic isotope effects (KIEs) and Eyring plots elucidate the rate-determining step (e.g., electron transfer vs. bond cleavage) .
Q. How can DFT calculations predict the electronic properties and reactivity of this compound?
- Method : Optimize geometry using B3LYP/6-311G++(d,p) basis sets in Gaussian 09. Analyze frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. Calculate Fukui indices for regioselectivity predictions. Compare computed IR spectra with experimental data to validate conformers .
Q. What strategies address contradictions in biological activity data for sulfonylated piperidine derivatives?
- Method : Perform structure-activity relationship (SAR) studies by systematically modifying the sulfonyl group or piperidine substituents. Use molecular docking (AutoDock Vina) to screen against targets like serotonin receptors or kinases. Validate via in vitro assays (e.g., enzyme inhibition IC₅₀) and cross-reference with crystallographic binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
